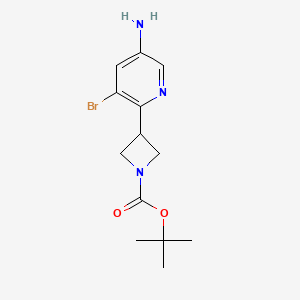
tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an azetidine ring, and a bromopyridine moiety. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
The synthesis of tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 5-amino-3-bromopyridine with tert-butyl 3-azetidinecarboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide or tetrahydrofuran. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a tool for studying biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the amino and bromopyridine groups allows the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate
- tert-Butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate
- tert-Butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate
These compounds share similar structural features but differ in the specific functional groups and their positions. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H18BrN3O2 |
|---|---|
Molecular Weight |
328.20 g/mol |
IUPAC Name |
tert-butyl 3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H18BrN3O2/c1-13(2,3)19-12(18)17-6-8(7-17)11-10(14)4-9(15)5-16-11/h4-5,8H,6-7,15H2,1-3H3 |
InChI Key |
MGUJRKBXTSTPGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C(C=C(C=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


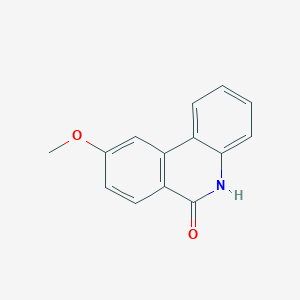
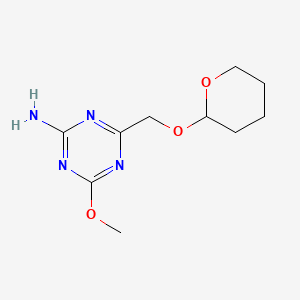
![(6-Amino-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13135229.png)
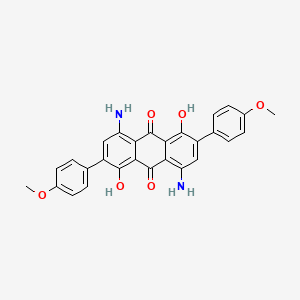
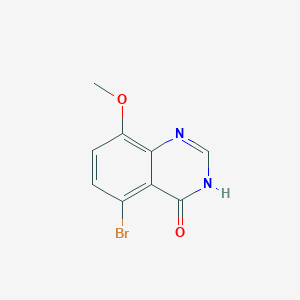
![7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13135233.png)
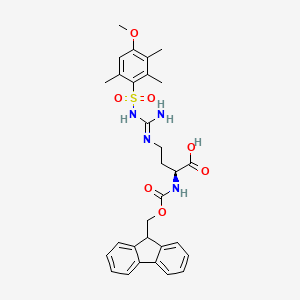
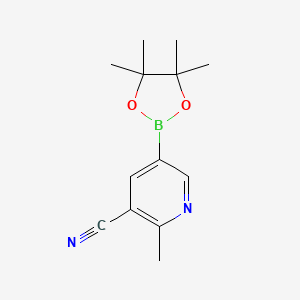
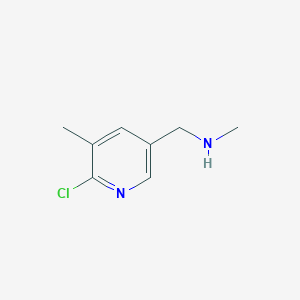
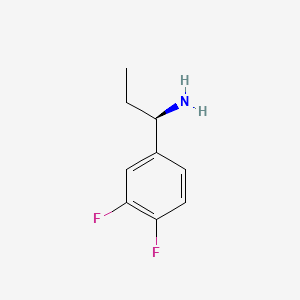
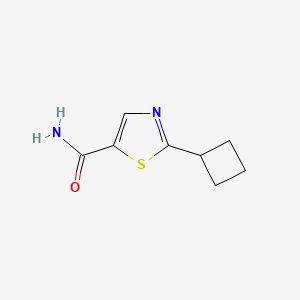
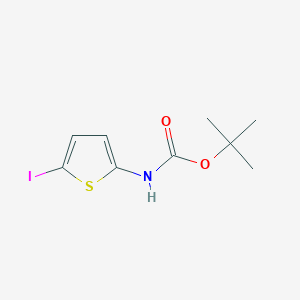
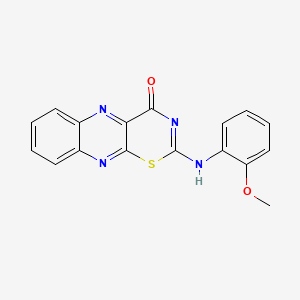
![6-([2,2'-Bithiophen]-3-yl)hexanoic acid](/img/structure/B13135303.png)
